Morinamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le morinamide peut être synthétisé par une série de réactions chimiques impliquant la pyrazinecarboxamide et la morpholine. La voie de synthèse générale implique la réaction de la pyrazinecarboxamide avec la morpholine dans des conditions contrôlées pour former le this compound . La réaction nécessite généralement un catalyseur et des conditions spécifiques de température et de pression pour assurer un rendement optimal.

Méthodes de production industrielle

En milieu industriel, la production du this compound implique une synthèse chimique à grande échelle utilisant des réactifs de haute pureté et des équipements avancés pour maintenir la cohérence et la qualité. Le processus est soigneusement surveillé pour garantir que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le morinamide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en différentes formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel dans le this compound par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés.

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du this compound, tandis que les réactions de substitution peuvent produire divers composés pyrazinecarboxamide substitués.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études sur les dérivés de la pyrazine et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur les cellules bactériennes, en particulier Mycobacterium tuberculosis.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2 . Ces enzymes sont cruciales dans la biosynthèse des prostaglandines, qui jouent un rôle dans l'inflammation et la douleur. En inhibant ces enzymes, le this compound réduit la synthèse des prostaglandines, diminuant ainsi l'inflammation et soulageant la douleur . De plus, en tant que promédicament pour la pyrazinamide, il est métabolisé dans l'organisme pour produire de la pyrazinamide, qui possède une activité antituberculeuse .

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Treatment of Tuberculosis

Morinamide is predominantly utilized in the management of tuberculosis, particularly in combination therapies. It acts as a prodrug that converts to Pyrazinamide in the body, which is essential for the eradication of Mycobacterium tuberculosis during the sterilizing phase of treatment. The effectiveness of this compound in treating tuberculosis has been documented in various clinical studies, showcasing its importance in combating drug-resistant strains of the bacteria .

1.2 Anti-inflammatory Properties

Beyond its use in tuberculosis treatment, this compound has shown potential anti-inflammatory effects. It is indicated for managing pain and inflammation associated with conditions such as arthritis and minor injuries . This dual application highlights this compound's versatility in clinical settings.

Research Applications

2.1 Mechanistic Studies

Research into this compound has provided insights into its biochemical pathways and interactions within biological systems. Studies have focused on elucidating the molecular mechanisms by which this compound exerts its effects, particularly its conversion to Pyrazinamide and subsequent action against bacterial cell walls . Understanding these mechanisms can lead to improved therapeutic strategies and drug formulations.

2.2 Drug Development

This compound's role as a prodrug has implications for drug development processes. Researchers are investigating ways to optimize its pharmacokinetic properties to enhance efficacy while minimizing side effects. This includes exploring different formulations and delivery methods to improve patient outcomes .

Case Studies

Mécanisme D'action

Morinamide exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which play a role in inflammation and pain. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby diminishing inflammation and alleviating pain . Additionally, as a prodrug for pyrazinamide, it is metabolized in the body to produce pyrazinamide, which has anti-tuberculosis activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazinamide : La forme active du morinamide, utilisée dans le traitement de la tuberculose.

Isoniazide : Un autre médicament antituberculeux avec un mécanisme d'action différent.

Rifampicine : Un antibiotique à large spectre utilisé en association avec d'autres médicaments pour traiter la tuberculose.

Unicité du this compound

Le this compound est unique dans son double rôle d'agent anti-inflammatoire et de promédicament pour la pyrazinamide. Cette double fonctionnalité lui permet d'être efficace dans le traitement de la tuberculose tout en offrant des avantages anti-inflammatoires .

Activité Biologique

Morinamide, a compound derived from the natural product morin, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of morin, a flavonoid known for its antioxidant and anti-inflammatory properties. The structural modifications in this compound enhance its bioactivity compared to its parent compound. Research has indicated that this compound exhibits various biological activities, including antimicrobial, antitumor, and neuroprotective effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Mycobacterium tuberculosis | 2 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains of bacteria .

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound inhibits the proliferation of cancer cells through multiple mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, effectively halting their proliferation.

- Inhibition of Metastasis : this compound reduces the migration and invasion capabilities of cancer cells.

Case Study: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, this compound exhibited an IC50 value of 1.60 µM, indicating potent antiproliferative effects. Additionally, it significantly inhibited colony formation and migration in wound healing assays .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound. It enhances neuronal survival under oxidative stress conditions by modulating reactive oxygen species (ROS) levels and promoting antioxidant defenses.

- Antioxidant Activity : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Neuroinflammation Reduction : It reduces the expression of pro-inflammatory cytokines in neuronal cells, thereby mitigating neuroinflammation associated with neurodegenerative diseases .

Propriétés

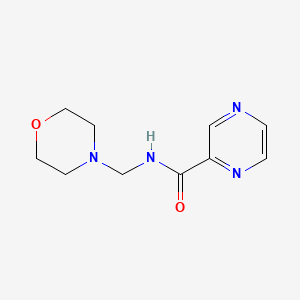

IUPAC Name |

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLAVKAVSKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CNC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1473-73-0 (mono-hydrochloride) | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046159 | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

952-54-5 | |

| Record name | Morphazinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFL28PA3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.